An In-Depth Technical Guide on the Core Structure of Phosphoethanolamine Calcium
An In-Depth Technical Guide on the Core Structure of Phosphoethanolamine Calcium
Abstract: This technical guide provides a detailed examination of the basic structure of Phosphoethanolamine calcium (Ca-AEP), a compound of interest in cell membrane research and drug development. It outlines the physicochemical properties, core structural arrangement, and biological significance of the molecule. Furthermore, this document furnishes a generalized, detailed experimental protocol for the structural elucidation of such small molecules via X-ray crystallography, a critical methodology for researchers in the field. All data is presented to facilitate comprehension and further investigation by scientists and drug development professionals.
Introduction
Phosphoethanolamine, also known as O-phosphoethanolamine, is a crucial intermediate in the biosynthesis of phosphatidylethanolamine (B1630911) (PE), a major component of biological membranes.[1][2][3] Its calcium salt, Phosphoethanolamine calcium, is utilized in research to study phospholipid metabolism, cell membrane integrity, and cellular functions.[4][5][6] The molecule's structure is defined by the ionic interaction between the divalent calcium cation (Ca²⁺) and the zwitterionic phosphoethanolamine. Understanding this basic structure is fundamental for applications in biochemistry, materials science, and pharmaceutical formulation.[7] This guide synthesizes the available data to present a comprehensive overview of its core structural and functional characteristics.
Chemical and Physical Properties
The fundamental properties of Phosphoethanolamine calcium are summarized below. The variation in reported molecular formulae and weights may be attributed to the hydration state of the salt.
| Property | Data | Reference(s) |
| Chemical Name | Calcium 2-aminoethyl phosphate (B84403) | [4][8] |
| Synonyms | Ca-AEP, Ca-2AEP, Calcium EAP, Phosphorylcolamine calcium, Colamine phosphate calcium | [4][8] |
| CAS Number | 10389-08-9 | [4][8][9] |
| Molecular Formula | C₂H₆CaNO₄P (anhydrous) | [4] |
| Molecular Weight | 179.12 g/mol (anhydrous) | [4] |
| Appearance | White to almost-white crystalline powder | [7] |
Core Structural Characterization
The basic structure of Phosphoethanolamine calcium is characterized by the ionic bond between one calcium ion (Ca²⁺) and the phosphate group of the phosphoethanolamine molecule. In its physiological state, phosphoethanolamine exists as a zwitterion, with a negatively charged phosphate group and a positively charged amino group. The divalent calcium cation neutralizes the negative charge on the phosphate moiety.
Biological Context: The Kennedy Pathway
Phosphoethanolamine is a pivotal precursor in the de novo synthesis of phosphatidylethanolamine (PE) via the CDP-ethanolamine branch of the Kennedy pathway.[1][3][10] This metabolic route is essential for generating a significant portion of the cell's PE, a phospholipid vital for membrane structure and function, including processes like membrane fusion and cell division.[2][3] The enzymatic conversion of ethanolamine (B43304) to phosphoethanolamine is the first committed step in this pathway.
The diagram below outlines the core sequence of the CDP-ethanolamine pathway.
Experimental Protocols: Structure Elucidation
The definitive method for determining the three-dimensional atomic structure of a small molecule like Phosphoethanolamine calcium is single-crystal X-ray crystallography.[11][12] This technique provides precise data on molecular geometry, bond lengths, bond angles, and intermolecular interactions.[12]
Generalized Protocol for Small Molecule X-ray Crystallography
This protocol outlines the standard workflow for structural analysis.
1. Sample Preparation and Crystallization:
-
Objective: To grow a single, high-quality crystal of sufficient size (typically >0.1 mm) and regularity.[13][14]
-
Methodology:
- i. Purification: The compound must be purified to the highest possible degree (>98%) to avoid imperfections in the crystal lattice.
- ii. Solvent Screening: A range of solvents and solvent mixtures are screened to find conditions where the compound has moderate solubility.
- iii. Crystallization Technique: A supersaturated solution is prepared and allowed to slowly equilibrate. Common methods include:
-
Slow Evaporation: The solvent is allowed to evaporate slowly from the solution, increasing the solute concentration to the point of crystallization.
-
Vapor Diffusion (Hanging/Sitting Drop): A drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant solution via the vapor phase.[15]
-
Solvent/Anti-Solvent Diffusion: An "anti-solvent" (in which the compound is insoluble) is slowly introduced into a solution of the compound, inducing crystallization.
- iv. Crystal Harvesting: Once formed, a suitable crystal is carefully selected and mounted on a goniometer head for data collection.
2. X-ray Diffraction Data Collection:
-
Objective: To measure the angles and intensities of X-rays diffracted by the crystal's electron clouds.[14]
-
Methodology:
- i. Mounting: The crystal is mounted on a diffractometer and often cooled to cryogenic temperatures (e.g., 100 K) to minimize thermal motion and radiation damage.
- ii. X-ray Source: A monochromatic beam of X-rays (from a sealed tube, rotating anode, or synchrotron source) is directed at the crystal.[13]
- iii. Data Acquisition: The crystal is rotated in the X-ray beam, and the resulting diffraction pattern (a series of spots) is recorded by a detector over a wide range of orientations. Each spot's position and intensity are measured.
3. Structure Solution and Refinement:
-
Objective: To convert the diffraction data into a three-dimensional model of the electron density and, ultimately, the atomic positions.
-
Methodology:
- i. Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, crystal system, and the intensities of each reflection.
- ii. Phase Problem: The intensities are proportional to the square of the structure factor amplitudes, but the phase information is lost during the experiment. For small molecules, this "phase problem" is typically solved using direct methods.[14]
- iii. Model Building: The initial phases are used to calculate an electron density map. Atoms are fitted into the areas of high electron density to build an initial molecular model.
- iv. Refinement: The atomic positions and other parameters (like thermal motion) are computationally refined through iterative least-squares minimization to achieve the best possible fit between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed using metrics like R-factors.
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crystallization [label="1. Crystallization\n(e.g., Vapor Diffusion,\nSlow Evaporation)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
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data_collection [label="2. X-ray Diffraction\nData Collection", fillcolor="#4285F4", fontcolor="#FFFFFF"];
diff_pattern [label="Diffraction Pattern\n(Intensities & Angles)", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"];
phasing [label="3a. Structure Solution\n(Direct Methods for Phasing)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
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model_building [label="3b. Model Building\n(Atom Assignment)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
refinement [label="3c. Computational Refinement\n(Least-Squares Minimization)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
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// Define edges
start -> crystallization;
crystallization -> crystal;
crystal -> data_collection;
data_collection -> diff_pattern;
diff_pattern -> phasing;
phasing -> map;
map -> model_building;
model_building -> refinement;
refinement -> final_structure;
}
Conclusion
Phosphoethanolamine calcium is a simple salt formed by the ionic interaction between a calcium ion and the phosphate headgroup of phosphoethanolamine. While its precise crystallographic data is not widely published, its basic structure is well-understood from chemical principles. As a direct precursor in the essential Kennedy pathway for phospholipid synthesis, it remains a molecule of high interest for researchers studying membrane biology, lipid metabolism, and related pathologies. The structural elucidation of this and similar small molecules relies on standardized, powerful techniques like X-ray crystallography, which provide the atomic-level detail necessary for advanced research and drug development.
References
- 1. Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Phosphatidylethanolamine homeostasis under conditions of impaired CDP-ethanolamine pathway or phosphatidylserine decarboxylation [frontiersin.org]
- 3. The Kennedy pathway--De novo synthesis of phosphatidylethanolamine and phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphoethanolamine calcium|CAS 10389-08-9|DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cas 10389-08-9,Ethanol, 2-amino-, dihydrogen phosphate (ester), calcium salt (1:1) | lookchem [lookchem.com]
- 7. Calcium 2-Aminoethyl Phosphate - Natural Micron Pharm Tech [nmpharmtech.com]
- 8. Phosphoethanolamine calcium | inhibitor/agonist | CAS 10389-08-9 | Buy Phosphoethanolamine calcium from Supplier InvivoChem [invivochem.com]
- 9. Phosphoethanolamine calcium (V17915-500mg) bei Hölzel-Diagnostika [hoelzel-biotech.com]
- 10. researchgate.net [researchgate.net]
- 11. excillum.com [excillum.com]
- 12. rigaku.com [rigaku.com]
- 13. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
